![molecular formula C10H8N2O3 B1609529 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 33359-68-1](/img/structure/B1609529.png)
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
“7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” consists of a pyrido[1,2-a]pyrimidine core with a carboxylic acid group at the 3-position and a methyl group at the 7-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” include a molecular weight of 204.18 and a molecular formula of C10H8N2O3 . It should be stored at room temperature .Scientific Research Applications
Proteomics Research
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: is utilized in proteomics research, where it serves as a reagent for the study of protein structures and functions . Its molecular properties allow for the precise manipulation of peptides and proteins, which is essential for understanding biological processes at the molecular level.
Anticancer Activity
Pyrimidine derivatives, including the compound , have been evaluated for their anticancer properties . They are known to interact with various cellular targets, potentially leading to apoptosis in cancer cells. This compound’s structure could be pivotal in designing new therapeutic agents against cancer.
Agricultural Chemistry
In agriculture, this compound’s derivatives may play a role in the development of new pesticides or herbicides . The pyrimidine ring is a common motif in many agrochemicals, and its modifications can lead to compounds with specific actions against agricultural pests.
Material Science
The compound’s molecular framework is of interest in material science for the synthesis of novel organic materials . Its potential to form stable, conjugated systems can be exploited in creating new polymers or small molecule organic semiconductors.
Environmental Science
In environmental science, the compound could be used to study the degradation of organic materials or in the synthesis of environmentally friendly chemicals . Its reactivity and breakdown products can provide insights into the environmental fate of similar compounds.
Biochemistry and Molecular Docking
This compound is significant in biochemistry for its potential use in molecular docking studies . It can serve as a ligand to study the interaction with biological macromolecules, which is crucial for drug design and understanding enzyme-substrate interactions.
Pharmacology
In pharmacology, the compound’s derivatives could be investigated for their pharmacokinetic properties and therapeutic potential . Understanding how such compounds behave in biological systems is key to developing new drugs.
Catalysis
Lastly, the compound may find applications in catalysis, particularly in reactions that are important in organic synthesis . Its structure could influence the development of new catalytic methods that are more efficient and selective.
properties
IUPAC Name |
7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-8-11-4-7(10(14)15)9(13)12(8)5-6/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXDUFCTSBBCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429230 | |
Record name | 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
CAS RN |
33359-68-1 | |
Record name | 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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